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Compound of Interest

Compound Name: Nickeltin

Cat. No.: B14718777

This technical support center provides researchers, scientists, and drug development
professionals with comprehensive troubleshooting guides and frequently asked questions
(FAQs) to address challenges associated with the passivation of nickel layers prior to tin
plating.

Troubleshooting Guide

This guide addresses common issues encountered during the tin plating process on a nickel
underlayer, focusing on problems arising from nickel passivation.
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Issue

Potential Cause Recommended Solution

Poor Adhesion/Peeling of Tin

Layer

) o ) Activate the nickel surface
Nickel Passivation: The nickel ) ) ] )
) immediately before tin plating
surface has formed a thin, _ _ _
) ) using a Wood's Nickel Strike or
non-conductive oxide layer ] ]
) a cathodic acid etch.[2]
due to exposure to air, o _
o Minimize the time between
prolonged rinsing, or delays ) ] o )
) nickel plating, rinsing, and tin
between plating steps.[1][2] )
plating.[1]

Inadequate Cleaning: Residual
oils, grease, or other
contaminants on the nickel
surface are preventing proper
adhesion.[3]

Ensure a thorough pre-
cleaning process, including
alkaline cleaning and rinsing,
to achieve a water-break-free

surface.[4]

Incorrect Nickel Bath
Chemistry: High stress in the
nickel deposit due to improper
bath composition (e.g.,
incorrect nickel chloride
concentration) can lead to poor
adhesion of the subsequent tin

layer.[1]

Analyze and adjust the nickel
plating bath composition to the
recommended ranges. Higher
nickel chloride content can

increase stress.[1]

Dewetting or Poor Solderability

Use a more active flux (RMA or

] ) RA type) to remove the oxide
Nickel Oxide Layer: The

) ) layer during soldering.[5] For
presence of a nickel oxide

) ) critical applications, ensure the
layer impedes proper wetting

nickel surface is properl
of the solder.[5] properly

activated before tin plating to

minimize oxide formation.
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Organic Contamination:
Brighteners or other organic
additives in the nickel or tin
plating baths can co-deposit

and interfere with soldering.

Use activated carbon
treatment to remove organic
impurities from the plating
solutions.[4] Opt for matte tin
deposits for soldering
applications as they are free of

organic brighteners.[5]

Blistering of the Tin Coating

Hydrogen Embrittlement:
Hydrogen gas evolved during
the cleaning and plating
processes can become
trapped and cause blistering

upon heating.

Implement a post-plating
baking step to relieve

hydrogen embrittlement.

Poor Interlayer Adhesion:
Weak bonding between the
nickel and the substrate, or
between the nickel and tin

layers, can lead to blistering.

Follow proper substrate
preparation and nickel
activation procedures to

ensure strong metallic bonds.

Skip Plating or Bare Patches

Severe Nickel Passivation:
Highly passivated areas on the
nickel surface may completely

resist tin plating.

A more aggressive activation
step, such as an anodic etch
followed by a Wood's Nickel

Strike, may be necessary.

Electrical Contact Issues: Poor
electrical contact to the
workpiece can result in uneven
current distribution and skip

plating.

Ensure secure and clean
electrical contacts. For barrel
plating, check danglers and

load size.[2]

Frequently Asked Questions (FAQS)

Q1: What is nickel passivation and why is it a problem for tin plating?

Al: Nickel passivation is the spontaneous formation of a very thin, inert oxide layer on the
surface of nickel when it is exposed to air or certain aqueous environments.[2] This passive
layer is electrically non-conductive and chemically resistant, which prevents the formation of a
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strong, adherent metallic bond with the subsequent tin layer. This can lead to poor adhesion,
peeling, and compromised solderability of the tin deposit.[1][2]

Q2: How quickly does a nickel layer passivate?

A2: Passivation of a nickel surface can occur very rapidly, often within seconds to minutes of
exposure to air, especially after rinsing.[2] The longer the delay between the nickel plating step
and the subsequent tin plating step, the greater the extent of passivation.[1]

Q3: What is a Wood's Nickel Strike and how does it work?

A3: AWood's Nickel Strike is a specialized acidic plating solution used to simultaneously
activate and apply a thin, adherent layer of nickel onto a substrate. It is highly effective at
removing passive oxide layers from nickel and stainless steel surfaces. The high concentration
of chloride ions in the bath aggressively etches the oxide layer, while the applied electrical
current deposits a fresh, active nickel layer that is ready for subsequent plating.

Q4: Are there alternatives to a Wood's Nickel Strike for activating a passivated nickel surface?

A4: Yes, other methods can be used to activate a passivated nickel surface, although a Wood's
Nickel Strike is one of the most common and effective. Alternatives include:

o Cathodic Acid Treatment: Making the nickel-plated part the cathode in a dilute acid solution
(e.g., sulfuric acid) can effectively remove the oxide layer.[4]

e Anodic Etching: In some cases, a brief anodic treatment in an acid solution can be used to
strip the passive layer, often followed by a cathodic treatment or a nickel strike.

e Immersion in Strong Acids: A brief dip in a concentrated acid, such as hydrochloric acid, can
remove the passive layer, but timing is critical to avoid excessive etching of the nickel.[2]

Q5: Can | prevent nickel passivation instead of having to overcome it?

A5: While complete prevention is difficult due to the reactive nature of nickel, you can minimize
passivation by:
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e Reducing Transfer Time: Minimize the time the nickel-plated part is exposed to air between
rinsing and the next plating step.[1]

e Using a "Live" Entry: Transfer the workpiece into the subsequent plating bath with the
electrical current already applied (at a low voltage).

o Controlling Rinse Water Quality: Using deionized water for rinsing can help, as dissolved
oxygen in tap water can accelerate passivation.

Experimental Protocols

Protocol 1: Wood's Nickel Strike for Activation of
Passivated Nickel

This protocol describes the standard procedure for using a Wood's Nickel Strike to activate a
passivated nickel surface before tin plating.

1. Solution Preparation:

Component Concentration
Nickel Chloride (NiCl2:6H20) 240 g/L
Hydrochloric Acid (HCI, 37%) 120 mL/L
Deionized Water Tomake 1L

2. Operating Parameters:

Parameter Value

Temperature Room Temperature (20-25°C)

Current Density 2 - 4 A/dmz

Anodes Nickel

Agitation Mild mechanical or cathode rod movement
Treatment Time 30 - 120 seconds
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3. Procedure:

e Pre-cleaning: Ensure the nickel-plated component is thoroughly cleaned to be free of any
organic contaminants. This can be achieved through a standard alkaline electrocleaning
process followed by a thorough water rinse.

e Immersion: Immerse the cleaned and rinsed component into the Wood's Nickel Strike
solution.

o Electrolysis: Apply a cathodic current (making the workpiece the cathode) at the specified
current density for the recommended time. Vigorous gas evolution at the cathode is normal.

e Rinsing: Immediately after the strike, without allowing the part to dry, thoroughly rinse the
component with deionized water.

e Subsequent Plating: Proceed immediately to the tin plating bath.

Protocol 2: Cathodic Sulfuric Acid Activation

This protocol provides an alternative method for activating a passivated nickel surface using a
cathodic treatment in sulfuric acid.

1. Solution Preparation:

Component Concentration
Sulfuric Acid (H2SO4, 98%) 5-10% by volume
Deionized Water Tomake 1L

2. Operating Parameters:
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Parameter Value

Temperature Room Temperature (20-25°C)
Current Density 5 A/dm?

Anodes Lead or carbon

Treatment Time 1 - 2 minutes

3. Procedure:

e Pre-cleaning: As with the Wood's Nickel Strike, ensure the component is clean and free of

organic soils.
e Immersion: Immerse the cleaned and rinsed component into the sulfuric acid solution.

o Electrolysis: Apply a cathodic current to the workpiece for the specified time. Hydrogen gas

evolution will be observed.
e Rinsing: Immediately and thoroughly rinse the component with deionized water.

e Subsequent Plating: Transfer the activated part directly to the tin plating bath.
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Caption: Experimental workflow for tin plating on nickel.
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Caption: Troubleshooting logic for poor tin adhesion on nickel.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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